The molecule possesses a benzyl group (a benzene ring with a single methylene bridge -CH₂- attached) substituted with two methyl groups at positions 2 and 5 and a bromine atom at position 2. This structure suggests potential for its use as a precursor in organic synthesis due to the reactive nature of the benzylic bromide group.
Given the lack of specific research documented for 2,5-Dimethylbenzyl bromide, here are some speculative applications based on its structure:
2,5-Dimethylbenzyl bromide, also known as 1-(bromomethyl)-3,5-dimethylbenzene, is an organic compound with the molecular formula C₉H₁₁Br. It is characterized by a bromine atom attached to a benzyl group that has two methyl substituents at the 3 and 5 positions. The compound appears as a white to light yellow crystalline solid with a melting point ranging from 36°C to 40°C . Its structure can be represented using the SMILES notation: CC1=CC(CBr)=CC(C)=C1, and it has a CAS number of 27129-86-8 .
Several methods exist for synthesizing 2,5-dimethylbenzyl bromide:
2,5-Dimethylbenzyl bromide finds application in various fields:
Interaction studies involving 2,5-dimethylbenzyl bromide primarily focus on its reactivity with nucleophiles and electrophiles. For example, its interaction with sodium azide leads to the formation of azido derivatives which can be further transformed into amines or other functional groups. Additionally, studies on its interactions with various solvents and catalysts are crucial for optimizing reaction conditions in synthetic applications.
Several compounds exhibit structural similarities to 2,5-dimethylbenzyl bromide. Below is a comparison highlighting their uniqueness:
Corrosive;Irritant